5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a trifluoromethyl group and a chlorine atom in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Biochemical Analysis
Cellular Effects
Some pyrimidine derivatives have shown antitumor activity, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine typically involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ammonia or an amine under controlled conditions. One common method involves treating 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrimidines.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the original compound.
Scientific Research Applications
5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways, such as the NF-κB and AP-1 pathways. These interactions can lead to the modulation of inflammatory responses and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but with different substitution patterns.
5-Chloro-2,4,6-trifluoropyrimidine: Contains additional fluorine atoms, leading to different chemical properties.
4-Chloro-5-(trifluoromethyl)pyrimidine: Another closely related compound with slight structural variations
Uniqueness
5-Chloro-4-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it particularly valuable in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRPXMJZFLNZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.